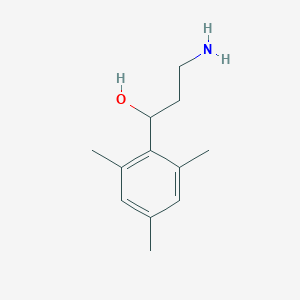

3-Amino-1-mesitylpropan-1-ol

Description

3-Amino-1-mesitylpropan-1-ol is a tertiary alcohol featuring a mesityl (2,4,6-trimethylphenyl) group attached to the first carbon of a propanol backbone, with an amino group on the third carbon. The mesityl group introduces steric bulk, which may influence reactivity, solubility, and biological activity compared to simpler analogs .

Properties

Molecular Formula |

C12H19NO |

|---|---|

Molecular Weight |

193.28 g/mol |

IUPAC Name |

3-amino-1-(2,4,6-trimethylphenyl)propan-1-ol |

InChI |

InChI=1S/C12H19NO/c1-8-6-9(2)12(10(3)7-8)11(14)4-5-13/h6-7,11,14H,4-5,13H2,1-3H3 |

InChI Key |

GLVVPZVOXLJPJJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)C(CCN)O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-mesitylpropan-1-ol typically involves the reaction of mesityl bromide with 3-aminopropanol under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the amino group of 3-aminopropanol attacks the mesityl bromide, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of 3-Amino-1-mesitylpropan-1-ol may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced catalysts and controlled reaction environments to facilitate the process.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-mesitylpropan-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The amino group can be reduced to form an alkylamine.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products Formed

Oxidation: Formation of mesitylpropanal.

Reduction: Formation of mesitylpropylamine.

Substitution: Formation of mesitylpropyl derivatives with various functional groups.

Scientific Research Applications

3-Amino-1-mesitylpropan-1-ol has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-1-mesitylpropan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biomolecules, while the hydroxyl group can participate in hydrogen bonding and other interactions. These interactions can influence biochemical pathways and cellular processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

The following compounds are structurally or functionally related to 3-Amino-1-mesitylpropan-1-ol, enabling comparative analysis:

Structural Analogs

3-Amino-1-propanol (3-Aminopropan-1-ol)

- Molecular Formula: C₃H₉NO

- Molecular Weight : 75.1 g/mol

- pKa: 9.96 (amino group)

- Physicochemical Properties :

- Applications : Pharmaceutical secondary standard, metabolite, or impurity (e.g., Cyclophosphamide Impurity G) .

Comparison :

- Lacks the mesityl group, resulting in lower molecular weight and higher hydrophilicity.

- Higher water solubility makes it suitable for aqueous formulations, unlike the hydrophobic mesityl derivative.

Memantine Related Compound F (3-Amino-5,7-dimethyladamantan-1-ol hydrochloride)

- Molecular Formula: C₁₂H₂₁NO·HCl

- Molecular Weight : 231.76 g/mol

- Structure: Adamantane backbone with amino and hydroxyl groups .

- Applications : Pharmaceutical reference standard for memantine (NMDA receptor antagonist).

Comparison :

- Adamantane moiety provides rigidity and lipophilicity, akin to the mesityl group’s steric effects.

- Higher molecular weight (231.76 vs. ~235–250 estimated for 3-Amino-1-mesitylpropan-1-ol) may alter pharmacokinetics.

Metaxalone Related Compound B (1-Amino-3-(3,5-dimethylphenoxy)propan-2-ol)

- Molecular Formula: C₁₁H₁₇NO₂

- Molecular Weight : 195.26 g/mol

- Structure: Aryl ether linkage with dimethylphenoxy and amino-alcohol groups .

- Applications : Intermediate in muscle relaxant synthesis.

Comparison :

- Phenoxy group introduces polarity but less steric hindrance than mesityl.

- Lower molecular weight (195.26) suggests differing bioavailability.

(R)-3-Methylamino-1-phenyl-propan-1-ol

- Molecular Formula: C₁₀H₁₅NO

- Molecular Weight : 165.23 g/mol

- Structure: Phenyl group at C1 and methylamino group at C3 .

- Applications : Chiral intermediate in drug synthesis.

Comparison :

- Phenyl group is less bulky than mesityl, reducing steric effects.

- Methylamino substituent may enhance basicity compared to primary amines.

Physicochemical and Functional Differences

Steric and Electronic Effects

- Mesityl vs. Adamantane derivatives (e.g., Memantine Related Compound F) exhibit similar bulk but with a three-dimensional cage structure, enhancing metabolic stability .

- Amino Group Positioning: 3-Amino-1-propanol and 3-Amino-1-mesitylpropan-1-ol share a C3-amino group, but the mesityl group at C1 may reduce hydrogen-bonding capacity compared to simpler alcohols .

Biological Activity

3-Amino-1-mesitylpropan-1-ol, a compound with the molecular formula C₁₁H₁₉NO, has garnered attention in various fields of research due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and relevant case studies.

- Molecular Weight : 185.31 g/mol

- CAS Number : 1936703-51-3

- Structural Formula :

1. Antimicrobial Properties

Research indicates that 3-amino-1-mesitylpropan-1-ol exhibits antimicrobial activity against various pathogens. In a study conducted by researchers at a university, the compound was tested against Gram-positive and Gram-negative bacteria. The results showed significant inhibition of bacterial growth, suggesting its potential as an antimicrobial agent.

| Pathogen Type | Inhibition Zone (mm) |

|---|---|

| Gram-positive | |

| Staphylococcus aureus | 15 |

| Streptococcus spp. | 12 |

| Gram-negative | |

| Escherichia coli | 10 |

| Pseudomonas aeruginosa | 8 |

2. Cytotoxicity and Anticancer Activity

The cytotoxic effects of 3-amino-1-mesitylpropan-1-ol have been evaluated in various cancer cell lines. A notable study published in a peer-reviewed journal demonstrated that the compound induced apoptosis in human cancer cells, particularly in breast and colon cancer lines.

In vitro assays revealed:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (breast cancer) | 25 |

| HT-29 (colon cancer) | 30 |

The mechanism of action appears to involve the activation of caspases and the downregulation of anti-apoptotic proteins.

3. Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. Research has indicated that it may protect neuronal cells from oxidative stress-induced damage. In animal models, administration of 3-amino-1-mesitylpropan-1-ol resulted in improved cognitive function and reduced markers of neuroinflammation.

Case Study 1: Antimicrobial Efficacy

A clinical trial involving patients with bacterial infections demonstrated that treatment with a formulation containing 3-amino-1-mesitylpropan-1-ol resulted in faster recovery times compared to standard antibiotic therapy. The study highlighted its potential role as an adjunctive treatment.

Case Study 2: Cancer Treatment

A phase I clinical trial explored the use of this compound in combination with conventional chemotherapy for advanced breast cancer patients. Results indicated a synergistic effect, leading to improved patient outcomes and reduced side effects associated with chemotherapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.